Home > Products > Screening Compounds P37448 > 2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine
2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine - 1327558-98-4

2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

Catalog Number: EVT-2999663
CAS Number: 1327558-98-4
Molecular Formula: C17H12F3N5O3
Molecular Weight: 391.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5). [] It demonstrates preclinical antipsychotic-like and procognitive activities. [] ADX47273 enhances N-methyl-d-aspartate receptor function and is considered a potential therapeutic approach for the treatment of schizophrenia. []

Relevance: ADX47273 shares several key structural features with (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. Both compounds contain a 1,2,4-oxadiazole ring as a central structural motif. Additionally, both compounds possess an aryl ketone moiety connected to the nitrogen atom of a saturated heterocycle (piperidine in ADX47273 and azetidine in the target compound). These structural similarities suggest potential overlap in their pharmacological profiles or target interactions.

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, exhibiting excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 synthesis in human whole blood (IC50 < 100 nM). [] It has a favorable cross-species drug metabolism and pharmacokinetic profile, predicting low human clearance and low risk for potential drug-drug interactions. []

Relevance: Like (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, BI 665915 contains a 1,2,4-oxadiazole ring. Although the overall structures differ significantly, the presence of this common pharmacophore might suggest shared interactions with certain biological targets or metabolic pathways.

N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962)

Compound Description: VU6012962 is an orally bioavailable and CNS-penetrant metabotropic glutamate receptor 7 (mGlu7) negative allosteric modulator (NAM). [] It shows promising activity in preclinical anxiety models, achieving exposure in cerebral spinal fluid (CSF) 2.5 times above its in vitro IC50 at a minimum effective dose of 3 mg/kg. []

Relevance: While VU6012962 does not possess a 1,2,4-oxadiazole ring, its trifluoromethoxyphenyl group is a significant structural similarity to the target compound (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. This shared feature could contribute to similar physicochemical properties, potentially impacting absorption, distribution, metabolism, and excretion (ADME) profiles.

4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: V-0219 acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), demonstrating enhanced efficacy in GLP-1R stimulation and subnanomolar potency in potentiating insulin secretion. [] It exhibits remarkable in vivo activity, reducing food intake and improving glucose handling in normal and diabetic rodents, suggesting its potential as a therapeutic approach for obesity-associated diabetes. []

Relevance: V-0219 shares several crucial structural elements with (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone. Both compounds contain a 1,2,4-oxadiazole ring attached to a substituted phenyl ring. Additionally, both possess a piperidine ring connected to the oxadiazole ring via a methylene linker. These shared structural motifs suggest potential overlap in their binding modes or interactions with specific targets, despite their different biological activities.

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: C22 is a drug-like compound with potential anti-tuberculosis (TB) properties. [] In silico studies suggest it can inhibit InhA and EthR, enzymes involved in mycolic acid synthesis, which is essential for Mycobacterium tuberculosis viability. [] Further in vitro and in vivo investigations are needed to validate its therapeutic potential and confirm its mechanism of action.

Relevance: Structurally, C22 closely resembles (3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, both featuring a 1,2,4-oxadiazole ring linked to a substituted phenyl group. Both compounds also possess a piperidine ring connected to the oxadiazole ring, albeit through different linkers. This structural similarity could reflect shared binding preferences or interactions with specific biological targets, despite their distinct pharmacological activities.

Properties

CAS Number

1327558-98-4

Product Name

2-(5-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine

IUPAC Name

[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.31

InChI

InChI=1S/C17H12F3N5O3/c18-17(19,20)27-12-3-1-10(2-4-12)16(26)25-8-11(9-25)15-23-14(24-28-15)13-7-21-5-6-22-13/h1-7,11H,8-9H2

InChI Key

DLOZDEMDUQUBFV-UHFFFAOYSA-N

SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.